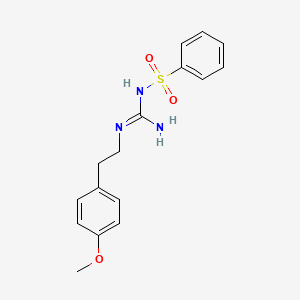

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of a series of benzenesulfonamides was initiated by the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, yielding N-(4-methoxyphenethyl)benzenesulfonamide. This parent molecule was subsequently treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) and in the presence of a weak base lithium hydride (LiH) to obtain various N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides, including derivatives with N-amino-, N-hydroxy-, and N-methoxy-moieties, have been explored for their potential as carbonic anhydrase inhibitors (CAIs). These compounds have shown interesting aspects related to their mechanism of inhibition, indicating potential applications in targeting carbonic anhydrase isoforms for therapeutic purposes (Di Fiore et al., 2011).

Anticancer Activity

A study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield. This property, along with good fluorescence and appropriate photodegradation quantum yields, suggests its utility as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020). Furthermore, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and shown to possess significant antiproliferative activity against various tumor cell lines, suggesting their potential as anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Activity

The synthesis of new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed promising biofilm inhibitory action against Escherichia coli. This indicates their potential as antibacterial agents, highlighting the versatility of benzenesulfonamide derivatives in developing therapeutic agents with less cytotoxicity (Abbasi et al., 2019).

Molecular and Biomolecular Spectroscopy

An FT-IR and FT-Raman spectroscopic study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide provided insights into its molecular structure and vibrational properties. The study suggested potential applications in nonlinear optics due to its significant first hyperpolarizability and extended π-electron delocalization over the sulfaguanidine moiety, indicating the compound's relevance in materials science and photonic applications (Chandran et al., 2012).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGROQGISPCUOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2569888.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2569894.png)

![[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid](/img/structure/B2569896.png)

![2,2-difluoro-N-methyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2569898.png)

![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)

![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)